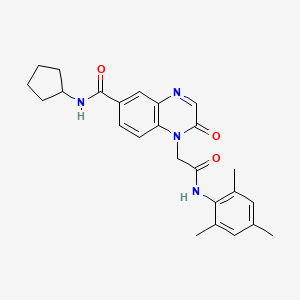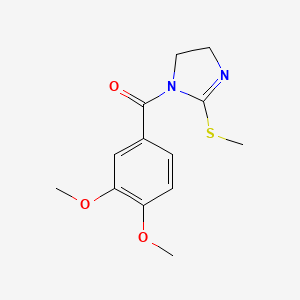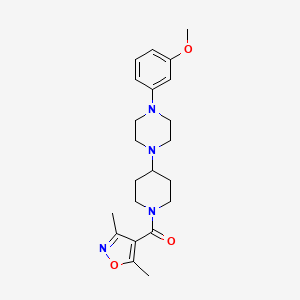![molecular formula C17H19N5OS B2363283 6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097860-58-5](/img/structure/B2363283.png)
6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . The heterocyclic pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .
Scientific Research Applications
Cancer Research
Thieno[3,2-d]pyrimidine derivatives have been studied for their potential anti-cancer properties. The compound could be used to synthesize new derivatives that may act as inhibitors for certain pathways involved in cancer cell proliferation .
Neurological Disorders
The piperidine moiety present in the compound is often seen in molecules with neurological activity. This suggests that derivatives of this compound could be researched for the treatment of neurological disorders such as Alzheimer’s or Parkinson’s disease .
Antimicrobial Agents
Compounds with a thieno[3,2-d]pyrimidine core have shown antimicrobial activity. This compound could be a precursor in the synthesis of new antimicrobial agents that could be effective against resistant strains of bacteria .
Cardiovascular Diseases
The dihydropyridazinone ring system has been associated with cardiovascular effects. Derivatives of this compound could be explored for their potential use in treating various cardiovascular diseases, including hypertension and coronary artery disease .
Antioxidant Development
The thieno[3,2-d]pyrimidine scaffold is known to possess antioxidant properties. This compound could be used to develop new antioxidants that may help in preventing oxidative stress-related diseases .
Agricultural Chemistry
Thieno[3,2-d]pyrimidine derivatives have also been used as herbicides and plant growth regulators. The compound could be investigated for its use in agricultural chemistry to develop new products that enhance crop yield and protect against weeds .
properties
IUPAC Name |
6-methyl-2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-12-2-3-15(23)22(20-12)10-13-4-7-21(8-5-13)17-16-14(6-9-24-16)18-11-19-17/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLOZNAJFATJCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NC=NC4=C3SC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2363202.png)
![4-(3-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2363203.png)



![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetic acid](/img/structure/B2363209.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2363214.png)
![2-(methoxymethyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2363215.png)
![2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2363216.png)


![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide](/img/structure/B2363220.png)

